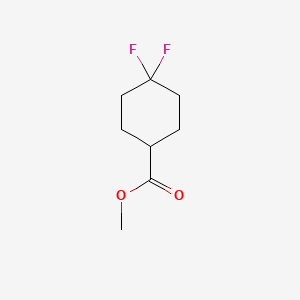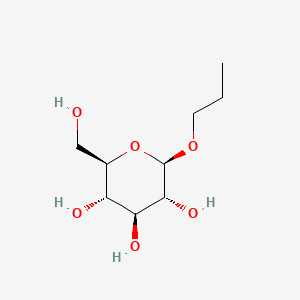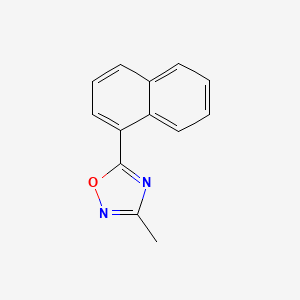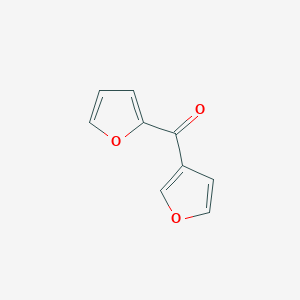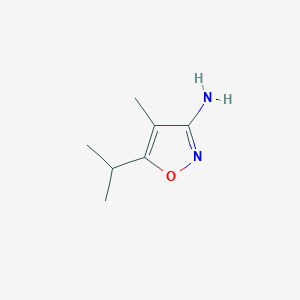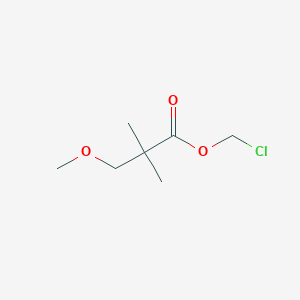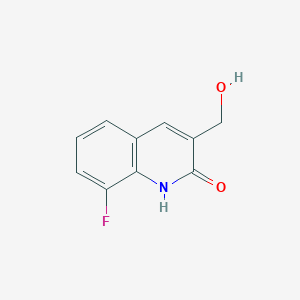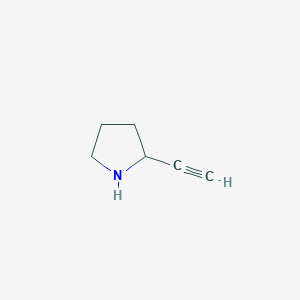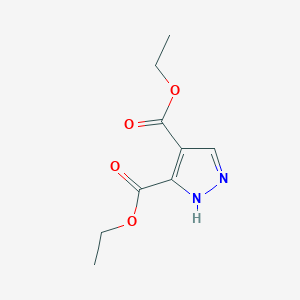
Boc-5-bromo-DL-tryptophan
Descripción general
Descripción
Boc-5-bromo-DL-tryptophan is a chemical compound with the molecular formula C16H19BrN2O4 . It has a molecular weight of 383.24 . It is a non-proteinogenic alpha-amino acid that is tryptophan in which the hydrogen at position 5 on the indole ring is replaced by a bromo group .
Synthesis Analysis
A new synthesis of 5-bromotryptophan, a potential antisickling agent, from 5-bromo-3-methylindole has been described . The synthesis of many alkaloids has been the central objective of the development of facile synthetic routes for such compounds .Molecular Structure Analysis
The InChI code for Boc-5-bromo-DL-tryptophan is 1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21) .Physical And Chemical Properties Analysis
Boc-5-bromo-DL-tryptophan appears as an off-white to light beige fine crystalline powder .Aplicaciones Científicas De Investigación
Proteomics Research
Boc-5-bromo-DL-tryptophan: is utilized in proteomics, which involves the study of proteomes and their functions. The compound’s unique properties make it suitable for specialty applications in this field, such as the modification of peptides and proteins for mass spectrometry analysis .
Synthesis of Bioactive Molecules
This compound serves as a building block in the synthesis of bioactive molecules. Its bromine atom can be used for further chemical transformations, leading to the creation of novel compounds with potential therapeutic effects .
Antisickling Agent Synthesis
Boc-5-bromo-DL-tryptophan: has been explored as a precursor in the synthesis of antisickling agents. These are compounds that could potentially treat sickle cell disease by preventing the sickling of red blood cells .
Enzyme Inhibition Studies
Researchers use this compound to study enzyme inhibition. By incorporating it into peptides, scientists can investigate the interaction with enzymes and understand their inhibition mechanisms, which is crucial for drug development .
Fluorescent Probing
The brominated indole core of Boc-5-bromo-DL-tryptophan can be modified to create fluorescent probes. These probes are valuable tools in biochemistry and cell biology for visualizing and tracking biological processes .
Halogenase Enzyme Research
The compound is used in the study of halogenase enzymes. These enzymes catalyze the halogenation of organic compounds, and Boc-5-bromo-DL-tryptophan can help in understanding their reactivity and regioselectivity .
Development of Synthetic Routes
Boc-5-bromo-DL-tryptophan: is also significant in the development of synthetic routes for 3-substituted indoles, which have a wide spectrum of biological activities and are central to the synthesis of many alkaloids .
Chemical Education
In chemical education, this compound is used to demonstrate advanced synthetic techniques and analytical methods. It provides a practical example of how complex organic molecules are synthesized and analyzed .
Safety and Hazards
Users are advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of fire, water spray, alcohol-resistant foam, dry chemical, or carbon dioxide can be used .
Mecanismo De Acción
Target of Action
Boc-5-bromo-DL-tryptophan is a specialty product used in proteomics research . .
Result of Action
It’s worth noting that 5-bromo-dl-tryptophan can be useful in the study of genomic determinants in relation to the reactivity and regioselectivity of flavin-dependent halogenases in bacterial genomes and metagenomes .
Propiedades
IUPAC Name |
3-(5-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUYEAWOUQONRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401226988 | |
| Record name | 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-5-bromo-DL-tryptophan | |
CAS RN |
67308-26-3 | |
| Record name | 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67308-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



